molecular formula C14H14N4O5 B279748 N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No. B279748
M. Wt: 318.28 g/mol
InChI Key: PKZAGUYBZMMVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide, also known as BDP-1, is a novel pyrazole-based compound that has recently gained attention in the scientific research community due to its potential therapeutic applications. BDP-1 is a small molecule inhibitor that has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In

Scientific Research Applications

N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to have potential therapeutic applications in a variety of diseases. In cancer research, N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Inflammation research has shown that N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves the inhibition of specific signaling pathways that are involved in various disease processes. In cancer research, N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide targets the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. In inflammation research, N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide targets the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorder research, N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide targets the Nrf2/ARE signaling pathway, which is involved in oxidative stress and inflammation.
Biochemical and Physiological Effects
N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer research, N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been found to induce apoptosis, inhibit cell migration and invasion, and reduce tumor growth in animal models. In inflammation research, N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurological disorder research, N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of disease processes. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide. One direction is to investigate its potential use in combination with other compounds for enhanced therapeutic effects. Another direction is to explore its potential use in other disease processes, such as metabolic disorders and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide and its effects on specific signaling pathways.

Synthesis Methods

The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves a multi-step process that begins with the reaction of 1,3-benzodioxole with ethyl bromide to form 1-(1,3-benzodioxol-5-yl)ethan-1-ol. This intermediate is then reacted with methylamine and trifluoroacetic acid to yield N-[1-(1,3-benzodioxol-5-yl)ethyl]methanamine. The final step involves the reaction of N-[1-(1,3-benzodioxol-5-yl)ethyl]methanamine with 4-nitro-1H-pyrazole-3-carboxylic acid to form N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide.

properties

Molecular Formula

C14H14N4O5

Molecular Weight

318.28 g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C14H14N4O5/c1-8(9-3-4-11-12(5-9)23-7-22-11)15-14(19)13-10(18(20)21)6-17(2)16-13/h3-6,8H,7H2,1-2H3,(H,15,19)

InChI Key

PKZAGUYBZMMVSE-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=NN(C=C3[N+](=O)[O-])C

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=NN(C=C3[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.